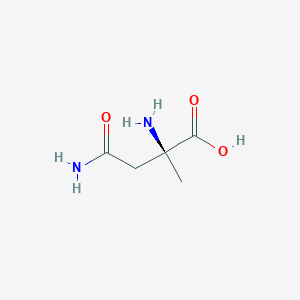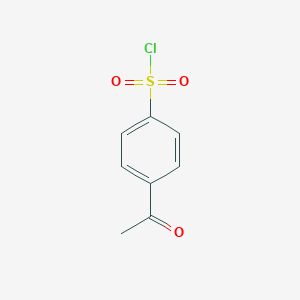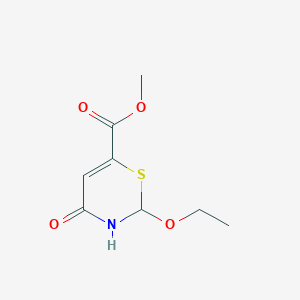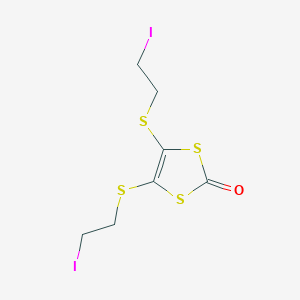
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one (BIEDO) is a sulfur-containing organic compound that has been widely used in scientific research. It is a symmetrical dithiol that contains two iodoethylsulfanyl groups, which make it an excellent precursor for the synthesis of various organic compounds. BIEDO has been extensively studied for its unique properties and potential applications in different fields of science.
Mechanism Of Action
The mechanism of action of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one is not well understood. However, studies have suggested that it may act as a thiol-reactive compound, forming covalent bonds with cysteine residues in proteins. This may lead to the inhibition of protein function and the induction of cell death.
Biochemical And Physiological Effects
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells and inhibit the growth of tumor cells. 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. In addition, 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has been shown to have antioxidant properties and may protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one is its high reactivity towards thiol groups, which makes it a useful tool for studying protein function and interactions. 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has some limitations, including its potential toxicity and instability in aqueous solutions.
Future Directions
There are several future directions for the study of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one. One area of interest is the development of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one-based compounds with improved anti-cancer activity and selectivity. Another area of interest is the use of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one as a tool for studying protein-protein interactions and for the development of protein-based therapeutics. Additionally, the use of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one in the construction of metal-organic frameworks and other materials is an area of active research.
Synthesis Methods
The synthesis of 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one can be achieved through different methods, including the reaction of 2,3-dichloro-1,4-dithiin with sodium iodide and thioethanol, or the reaction of 1,2-dithiol-3-thione with iodoethanol. The former method is more commonly used due to its higher yield and simplicity.
Scientific Research Applications
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has been used in various scientific research fields, including organic chemistry, materials science, and biomedicine. It has been used as a precursor for the synthesis of various organic compounds, such as thioethers, thioamides, and thioesters. 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has also been used as a ligand in coordination chemistry and as a building block in the construction of metal-organic frameworks. In biomedicine, 4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one has been studied for its potential as an anti-cancer agent and as a tool for studying protein-protein interactions.
properties
IUPAC Name |
4,5-bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8I2OS4/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPQDOADJJFDOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)SC1=C(SC(=O)S1)SCCI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8I2OS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398936 |
Source


|
| Record name | 4,5-Bis[(2-iodoethyl)sulfanyl]-2H-1,3-dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one | |
CAS RN |
128258-76-4 |
Source


|
| Record name | 4,5-Bis[(2-iodoethyl)sulfanyl]-2H-1,3-dithiol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

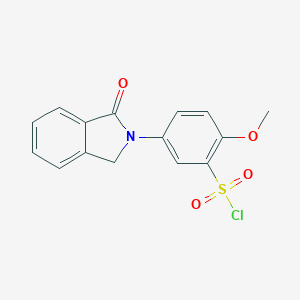
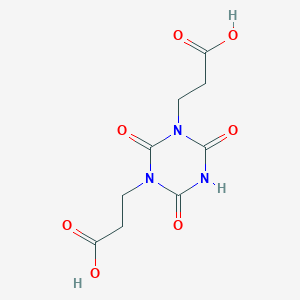
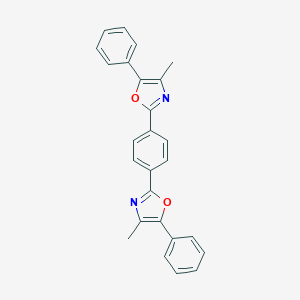
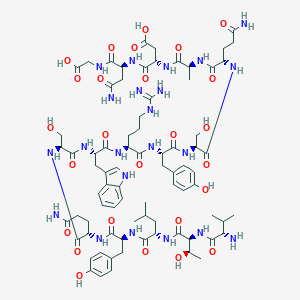
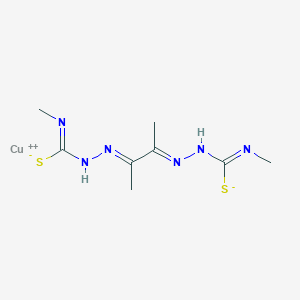
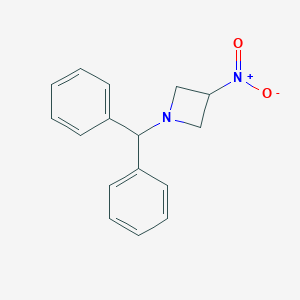
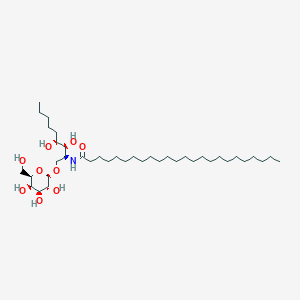
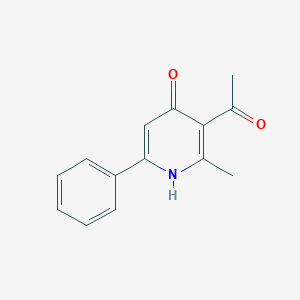
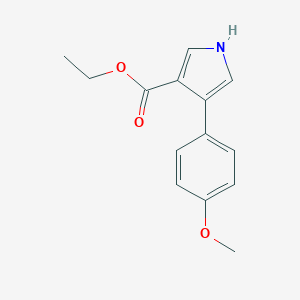
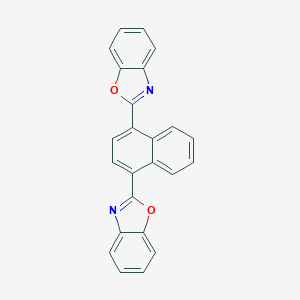
![9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3',2'-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One)](/img/structure/B160587.png)
